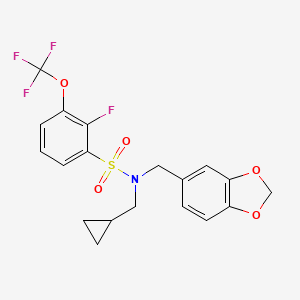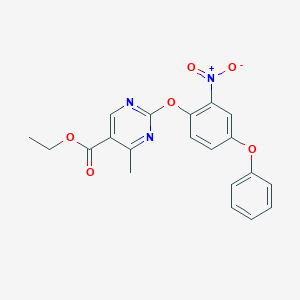![molecular formula C18H16N4O4 B7433315 ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate](/img/structure/B7433315.png)
ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate, also known as E3330, is a synthetic compound that has been extensively studied for its potential therapeutic applications. E3330 belongs to the class of quinone-based compounds that have been shown to possess anti-inflammatory and anti-cancer properties.
作用機序
Ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate exerts its effects by inhibiting the activity of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is involved in the metabolism of quinone-based compounds. By inhibiting NQO1, this compound prevents the activation of NF-κB, which in turn reduces the expression of pro-inflammatory and pro-cancer genes. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and xenobiotics. This compound has also been shown to induce the expression of genes involved in oxidative stress and DNA damage response, which may contribute to its anti-cancer effects.
実験室実験の利点と制限
One of the main advantages of ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate is its specificity for NQO1, which makes it a useful tool for studying the role of NQO1 in cancer and inflammation. However, this compound has also been shown to have off-target effects on other enzymes, which may limit its usefulness in certain experimental settings. Another limitation of this compound is its poor solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.
将来の方向性
There are a number of potential future directions for research on ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate. One area of interest is the development of more potent and selective inhibitors of NQO1, which may have improved therapeutic efficacy and reduced off-target effects. Another area of interest is the development of this compound-based prodrugs that can be selectively activated in cancer cells, which may improve the specificity and efficacy of this compound in cancer treatment. Finally, there is ongoing research on the role of NQO1 in other diseases, such as neurodegenerative disorders, which may lead to new therapeutic applications for this compound.
合成法
Ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate is synthesized by reacting 4-aminophenylacetic acid with 3-nitro-2-chloroquinoline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl chloroformate to yield this compound. The synthesis of this compound is a multistep process that requires careful optimization of reaction conditions to obtain high yields of the desired product.
科学的研究の応用
Ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. In preclinical studies, this compound has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in regulating the expression of genes involved in inflammation and cancer. By inhibiting NF-κB, this compound has been shown to reduce the growth and metastasis of cancer cells in vitro and in animal models. This compound has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
特性
IUPAC Name |
ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-2-26-18(23)20-14-9-7-13(8-10-14)19-17-16(22(24)25)11-12-5-3-4-6-15(12)21-17/h3-11H,2H2,1H3,(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADMXWDGGNHWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-5-iodophenyl)-2-[2-(difluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7433237.png)
![Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate](/img/structure/B7433238.png)
![Ethyl 2-[(5-nitro-2-phenoxybenzoyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate](/img/structure/B7433239.png)
![Ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]quinoline-2-carboxylate](/img/structure/B7433245.png)
![Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate](/img/structure/B7433262.png)

![2-[3,5-bis(trifluoromethyl)phenoxy]-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B7433270.png)
![Ethyl 3-nitro-5-[[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]carbamoyl]benzoate](/img/structure/B7433287.png)

![Ethyl 2-[4-(3-methylsulfonylphenoxy)anilino]-3-nitropyridine-4-carboxylate](/img/structure/B7433307.png)
![Ethyl 4-tert-butyl-6-[(5-phenoxypyridin-2-yl)methylamino]pyrimidine-2-carboxylate](/img/structure/B7433322.png)

![[4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate](/img/structure/B7433330.png)
![ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate](/img/structure/B7433331.png)